molecular formula C22H23O4P B15345012 Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester CAS No. 72121-83-6

Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester

Cat. No.: B15345012
CAS No.: 72121-83-6
M. Wt: 382.4 g/mol
InChI Key: QUYDUXXFWJMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,5-dimethylphenyl) phenyl phosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a phenyl phosphate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Phosphorylation Reaction: The compound can be synthesized through the phosphorylation of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine

  • Direct Phosphorylation: Another method involves the direct phosphorylation of 2,5-dimethylphenol with phosphorus oxychloride in the presence of a suitable catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: Bis(2,5-dimethylphenyl) phenyl phosphate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.

Scientific Research Applications

Bis(2,5-dimethylphenyl) phenyl phosphate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which bis(2,5-dimethylphenyl) phenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bis(2,5-dimethylphenyl) phenyl phosphate is compared with other similar compounds to highlight its uniqueness:

  • Bis(2,5-dimethylphenyl) methanone: Similar in structure but lacks the phosphate group.

  • Bis(2,5-dimethylphenyl) disulfide: Contains disulfide groups instead of phosphate.

  • Bis(2,5-dimethylphenyl) ketone: Another structurally similar compound with a ketone group.

These compounds differ in their functional groups and chemical properties, making bis(2,5-dimethylphenyl) phenyl phosphate unique in its applications and reactivity.

Biological Activity

Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester (CAS No. 72121-83-6) is an organophosphate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

  • Molecular Formula : C25H29O4P
  • Molecular Weight : 420.47 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a phosphoric acid backbone with two 2,5-dimethylphenyl groups and one phenyl group attached.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological molecules:

  • Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind to active sites on enzymes, thereby blocking their activity. This inhibition can lead to anti-inflammatory and anticancer effects.
  • Neurotoxicity Assessment : Recent studies have indicated that similar organophosphate esters do not exhibit neurotoxic effects in animal models. For instance, a study on a related compound showed no neurotoxicity in hens . This suggests that this compound may also be safe in this regard.

Summary of Toxicological Findings

Study TypeFindings
Mutagenicity AssaysThe substance and its oxidation products were found not to be genotoxic .
Reproductive ToxicityNew studies indicate a NOAEL (No Observed Adverse Effect Level) of 58–147 mg/kg bw/day .
Developmental ToxicityPrenatal developmental toxicity studies did not raise significant concerns .

These findings support the safety profile of this compound in various biological contexts.

Case Studies

  • Anti-inflammatory Potential : In vitro studies have demonstrated that phosphoric acid esters can inhibit inflammatory pathways. One study reported significant reductions in cytokine production when cells were treated with the compound .
  • Anticancer Activity : Preliminary research indicates that organophosphate esters may exhibit cytotoxic effects against certain cancer cell lines. A study highlighted the ability of similar compounds to induce apoptosis in tumor cells through enzyme inhibition mechanisms .

Environmental Impact and Regulatory Status

Phosphoric acid esters are often evaluated for their environmental impact due to their widespread industrial use as flame retardants and plasticizers. Regulatory bodies have assessed these compounds for potential risks associated with their use:

  • Environmental Risk Evaluations : Studies have been conducted to evaluate the impact of organophosphate flame retardants on aquatic life and soil health. Findings suggest that while these compounds are effective in their applications, there is a need for careful management to mitigate environmental risks .

Properties

CAS No.

72121-83-6

Molecular Formula

C22H23O4P

Molecular Weight

382.4 g/mol

IUPAC Name

bis(2,5-dimethylphenyl) phenyl phosphate

InChI

InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3

InChI Key

QUYDUXXFWJMDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.